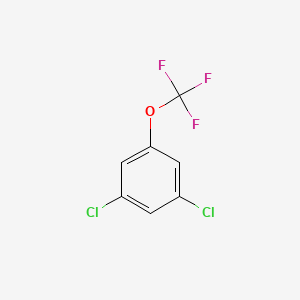
1,3-Dichloro-5-(trifluoromethoxy)benzene
Descripción general
Descripción
The compound 1,3-Dichloro-5-(trifluoromethoxy)benzene is a chlorinated and trifluoromethoxy-substituted benzene derivative. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and structural analysis of related benzene derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzene derivatives often involves catalytic processes or reactions with various reagents. For example, 1,3,5-Tris(hydrogensulfato) benzene is prepared through a reaction with phloroglucinol and chlorosulfonic acid, which is then used as a catalyst for further synthesis . Similarly, dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes are synthesized through palladium-catalyzed double cross-coupling reactions . These methods suggest that the synthesis of 1,3-Dichloro-5-(trifluoromethoxy)benzene could potentially involve similar catalytic or substitution reactions.
Molecular Structure Analysis
The molecular structure of benzene derivatives is crucial for their chemical behavior. The study of 1,3,5-tris(trifluoromethyl)benzene using gas-phase electron diffraction and quantum chemical calculations reveals deviations from a regular hexagon due to the electronegative effect of the CF3 groups . This indicates that the trifluoromethoxy group in 1,3-Dichloro-5-(trifluoromethoxy)benzene could similarly influence its molecular geometry.
Chemical Reactions Analysis
Benzene derivatives undergo various chemical reactions, which can be influenced by their substituents. For instance, the synthesis of 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene involves the reaction of tribromo- or tetrabromobenzene with organometallic reagents . This suggests that the chloro and trifluoromethoxy groups in 1,3-Dichloro-5-(trifluoromethoxy)benzene could also participate in reactions with organometallic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their molecular structures. For example, the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes show fluorescence behavior that is affected by solvent polarity and the presence of fluorine atoms . This implies that 1,3-Dichloro-5-(trifluoromethoxy)benzene may also exhibit unique photophysical properties due to its trifluoromethoxy substituent.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Polymer Processing
Benzene-1,3,5-tricarboxamides (BTAs) have become increasingly important across various scientific disciplines, demonstrating the utility of benzene derivatives in nanotechnology, polymer processing, and biomedical applications. This suggests that derivatives like 1,3-Dichloro-5-(trifluoromethoxy)benzene could have applications in designing new materials with unique properties for use in these fields (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Heterocyclic Compounds in Medicinal Chemistry
The review on triazine scaffolds and their biological significance showcases the role of heterocyclic compounds bearing nitrogen atoms in developing pharmacologically active molecules. This implies that 1,3-Dichloro-5-(trifluoromethoxy)benzene could serve as a precursor or intermediate in synthesizing novel compounds with potential antibacterial, antifungal, anti-cancer, and other therapeutic effects (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Environmental Science and Pollution Remediation
The fate processes of chlorobenzenes in soil and potential remediation strategies review highlight the environmental impact of chlorinated organic compounds and their persistence in various compartments. By extension, research on 1,3-Dichloro-5-(trifluoromethoxy)benzene could contribute to understanding its environmental behavior, degradation pathways, and methods for remediation of contaminated sites (F. Brahushi, F. Kengara, Yang Song, Xin Jiang, J. Munch, F. Wang, 2017).
Molecular Synthesis and Organic Chemistry
Research into benzodiazepines and quinoxalines utilizing o-phenylenediamines as a precursor shows the significance of benzene derivatives in synthesizing complex molecules with a wide range of biological activities. This suggests that compounds like 1,3-Dichloro-5-(trifluoromethoxy)benzene could be instrumental in synthesizing new molecules with potential pharmaceutical applications (M. Ibrahim, 2011).
Propiedades
IUPAC Name |
1,3-dichloro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROPIASPJDAOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



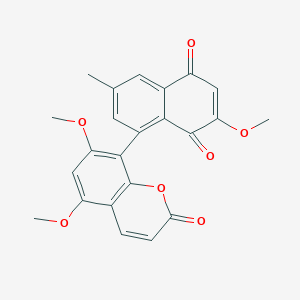
![1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3034186.png)
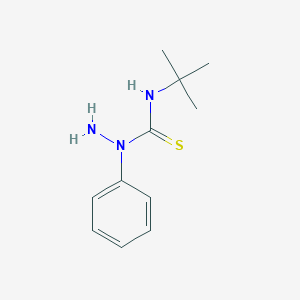
![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)
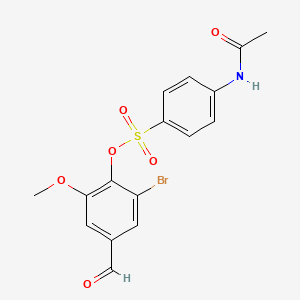
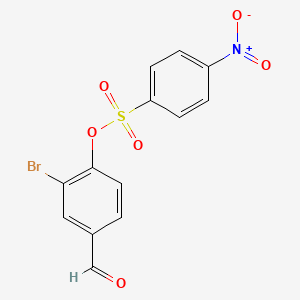
![1h-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B3034194.png)

![7,8-dimethoxy-3-methyl-5H-indeno[1,2-b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3034197.png)
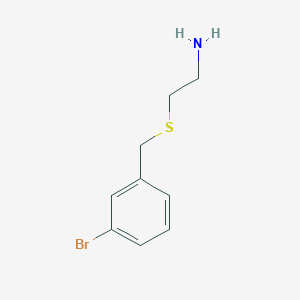
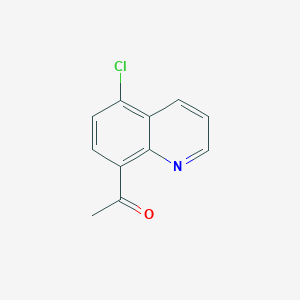
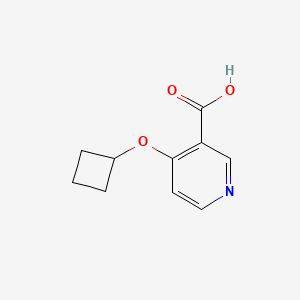
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid](/img/structure/B3034204.png)
![(1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B3034207.png)